6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
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Overview
Description
6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone.
Chlorination: Introduction of chlorine atoms at the 6 and 7 positions of the quinoxaline ring.
Substitution Reactions: Attachment of the N-(3-chloro-4-methoxyphenyl) and 3-(3,5-dimethyl-1H-pyrazol-1-yl) groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine may have applications in:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular processes and pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloroquinoxaline: A simpler analog without the additional substituents.
3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Lacks the chloro and methoxyphenyl groups.
N-(3-chloro-4-methoxyphenyl)quinoxaline: Lacks the pyrazole group.
Uniqueness
The unique combination of substituents in 6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine may confer specific biological activities or chemical properties that are not present in the simpler analogs.
Properties
Molecular Formula |
C20H16Cl3N5O |
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Molecular Weight |
448.7 g/mol |
IUPAC Name |
6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C20H16Cl3N5O/c1-10-6-11(2)28(27-10)20-19(24-12-4-5-18(29-3)15(23)7-12)25-16-8-13(21)14(22)9-17(16)26-20/h4-9H,1-3H3,(H,24,25) |
InChI Key |
AIRQTRWYRWCZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC(=C(C=C4)OC)Cl)Cl)Cl)C |
Origin of Product |
United States |
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